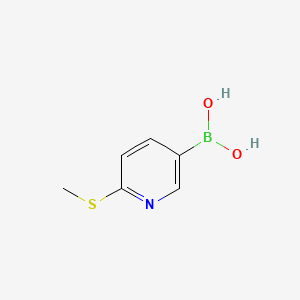
2,5-二氟吡啶
描述
2,5-Difluoropyridine is a fluorinated pyridine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, making it a valuable compound for further functionalization and synthesis of complex molecules .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2,5-difluoropyridine, often involves regioselective metalation and subsequent carboxylation. Protective groups like chlorine or trimethylsilyl are used to achieve regioexhaustive substitution at each vacant position of the pyridine ring. This method allows for the derivation of several fluorinated pyridinecarboxylic acids from the starting material . Additionally, the synthesis of related compounds, such as 2,3-difluoro-5-chloropyridine, has been achieved using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst, demonstrating the versatility of fluorination reactions .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms on the pyridine ring, which can influence the electronic distribution and reactivity of the molecule. For instance, the crystal structure of a related compound, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, shows a complex with linear anions and cationic moieties linked by hydrogen bonds, illustrating the impact of fluorine on the molecular geometry .
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions, which are often influenced by the presence of fluorine atoms. For example, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating the utility of fluorinated pyridines in facilitating acylation reactions . Moreover, the reactivity of 2,5-difluoropyridine can be exploited for the synthesis of novel electron acceptors, as seen in the formation of a charge-transfer complex with 4-(dimethylamino)pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-difluoropyridine are influenced by the electronegativity and small size of the fluorine atoms. These properties can lead to increased stability and reactivity in certain chemical environments. The toxicity profile of related compounds, such as 5-amino-2-(trifluoromethyl)pyridine, has been studied, revealing that these compounds can be toxic and should be handled with caution in industrial applications . The electron-withdrawing effect of fluorine also contributes to the high reduction potential of fluorinated electron acceptors, which is significant for their use in electronic applications .
科学研究应用
氟化杂环化合物的合成
2,5-二氟吡啶: 是合成各种氟化杂环化合物的宝贵中间体。这些化合物因其独特的物理、化学和生物特性而备受关注,这些特性受到氟原子存在的影响。 氟原子的强吸电子性会导致其碱性和反应性低于氯化或溴化类似物 .
显像剂的开发
该化合物用于合成F-18取代的吡啶,这对于开发用于正电子发射断层扫描 (PET) 的显像剂至关重要。 这些试剂可用于癌症和其他疾病的局部放射治疗,为实时监测生物过程提供一种非侵入性方法 .
农业化学
在农业领域,2,5-二氟吡啶是合成除草剂和杀虫剂的前体。 在农药先导结构中引入氟原子可以提高其物理、生物和环境特性 .
制药行业
大约 10% 的用于医疗治疗的所有药物都含有氟原子2,5-二氟吡啶可以成为开发新药物的组成部分,利用氟原子赋予的独特特性来提高药物疗效和稳定性 .
材料科学
该化合物还参与先进材料的制备,例如聚 (吡啶醚)。 这些材料在各个领域都有潜在应用,包括电子和纳米技术,在那里它们可以用来制造具有特定所需特性的新型聚合物 .
有机合成方法
2,5-二氟吡啶: 用于有机合成方法,例如邻位锂化,这是合成复杂有机分子的基础反应。 这些方法对于开发有机化学中的新合成路线至关重要 .
安全和危害
2,5-Difluoropyridine is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
2,5-Difluoropyridine: is a chemical compound with the molecular formula C5H3F2NWe know that it contains two fluorine atoms attached to the pyridine ring, which can influence its reactivity and biological properties .
Mode of Action:
The interaction of 2,5-Difluoropyridine with its targets likely involves the electron-withdrawing effect of the fluorine substituents. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated or brominated counterparts. The specific mode of action remains an area of ongoing research .
生化分析
Biochemical Properties
2,5-Difluoropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The fluorine atoms in 2,5-Difluoropyridine enhance its reactivity and binding affinity with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 2,5-Difluoropyridine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
2,5-Difluoropyridine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, 2,5-Difluoropyridine can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 2,5-Difluoropyridine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2,5-Difluoropyridine involves its binding interactions with various biomolecules. The fluorine atoms in 2,5-Difluoropyridine enhance its ability to form hydrogen bonds and other non-covalent interactions with proteins and enzymes. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, 2,5-Difluoropyridine can inhibit the activity of cytochrome P450 by binding to its active site and preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Difluoropyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that 2,5-Difluoropyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Difluoropyridine in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, 2,5-Difluoropyridine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
2,5-Difluoropyridine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, 2,5-Difluoropyridine can affect the levels of cofactors and other metabolites involved in these pathways, leading to changes in overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2,5-Difluoropyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, 2,5-Difluoropyridine can be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2,5-Difluoropyridine is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For instance, 2,5-Difluoropyridine can accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism .
属性
IUPAC Name |
2,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMUOYNXFXQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376528 | |
| Record name | 2,5-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84476-99-3 | |
| Record name | 2,5-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research demonstrates that each vacant position on the 2,5-difluoropyridine ring can be selectively functionalized. [] This is significant because it allows for the creation of a variety of derivatives with potentially different properties. By employing chlorine or trimethylsilyl groups as directing agents, researchers were able to control which position on the ring underwent subsequent reactions, like carboxylation. This precise control over substitution patterns opens up possibilities for synthesizing a diverse range of fluorinated pyridinecarboxylic acids from a single starting material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





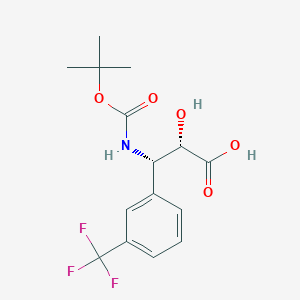
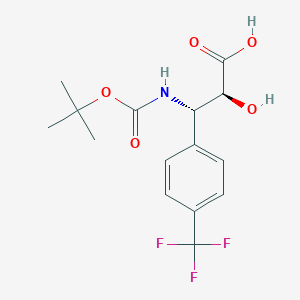

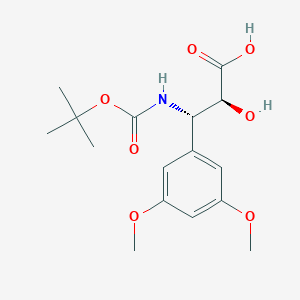

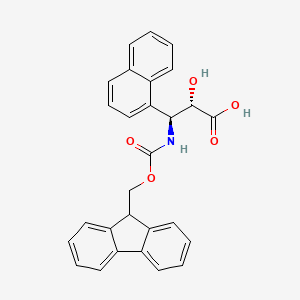
![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)



